molecular formula C7H7N3 B3261007 3-Methylimidazo[1,2-a]pyrimidine CAS No. 33794-80-8

3-Methylimidazo[1,2-a]pyrimidine

Cat. No.: B3261007
CAS No.: 33794-80-8
M. Wt: 133.15 g/mol
InChI Key: OEAWQIZONMXUQD-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-a]pyrimidine: is a heterocyclic aromatic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyrimidine ring, with a methyl group attached at the third position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies, including:

    Condensation Reactions: These involve the reaction of 2-aminopyrimidine with α-haloketones under basic conditions to form the imidazo[1,2-a]pyrimidine core.

    Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product. For example, the reaction of 2-aminopyrimidine, aldehydes, and isocyanides can yield imidazo[1,2-a]pyrimidines.

    Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule. For instance, the cyclization of N-(2-pyrimidinyl)amides can lead to the formation of imidazo[1,2-a]pyrimidines.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methylimidazo[1,2-a]pyrimidine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed:

    Oxidized Derivatives: Various oxidized forms of the compound.

    Reduced Derivatives: Reduced forms of the compound.

    Substituted Derivatives: Compounds with different substituents replacing the original groups.

Scientific Research Applications

Chemistry: 3-Methylimidazo[1,2-a]pyrimidine is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new pharmaceuticals.

Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications. It is a candidate for drug development targeting various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes. Its unique chemical properties make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets within biological systems. These targets can include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrimidine derivatives

Comparison: 3-Methylimidazo[1,2-a]pyrimidine is unique due to the presence of a methyl group at the third position of the imidazole ring. This structural feature can influence its chemical reactivity and biological activity. Compared to other imidazopyrimidines, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound with specific applications in research and industry.

Properties

IUPAC Name

3-methylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-5-9-7-8-3-2-4-10(6)7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAWQIZONMXUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methylimidazo[1,2-a]pyrimidine
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3-Methylimidazo[1,2-a]pyrimidine
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3-Methylimidazo[1,2-a]pyrimidine
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Reactant of Route 6
3-Methylimidazo[1,2-a]pyrimidine

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